ethyl 3-bromo-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-bromo-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the third position and an ethyl ester group at the second position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-1H-indole-2-carboxylate typically involves the bromination of ethyl indole-2-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the third position of the indole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom, yielding different indole derivatives.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Ethyl 3-bromo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of indole-based biological activities, such as antimicrobial and anticancer properties.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and the ester group can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 1H-indole-2-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-1H-indole: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 5-bromo-1H-indole-2-carboxylate: Bromine atom at a different position, leading to different reactivity and biological activity.
Uniqueness: Ethyl 3-bromo-1H-indole-2-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific reactivity and biological properties
Properties
IUPAC Name |
ethyl 3-bromo-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWEOYWZOGNQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405810 | |
Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91348-45-7 | |
Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-Bromoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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